

# Nanonization Techniques for Isradipine: A Performance Comparison

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Isradipine

CAS No.: 75695-93-1

Cat. No.: S531002

[Get Quote](#)

The table below summarizes key formulation strategies, their components, and the resulting solubility and bioavailability enhancements as reported in the literature.

Formulation Strategy	Key Components / Carriers	Drug Carrier Ratio	Solubility/Dissolution Enhancement	Bioavailability Enhancement	Key Findings
Solid Dispersion [1]	Poloxamer 407 (PXM 407)	5:1	~16-fold increase in saturation solubility	Information not specified	Best results with solvent evaporation/fusion methods; DSC/PXRD confirmed drug amorphization [1]
Solid Dispersion [2]	Poloxamer 407 (PXM 407)	Information not specified	Significant dissolution enhancement	~2.4-fold increase vs. marketed capsule	Formulated into a controlled-release matrix tablet; good stability under various storage conditions [2]
Nanoparticles [3]	Soluplus	0.75:1 (Polymer:Drug)	~10-fold solubility increase	Information not specified	Prepared by antisolvent precipitation; P-XRD/SEM confirmed

Formulation Strategy	Key Components / Carriers	Drug Carrier Ratio	Solubility/Dissolution Enhancement	Bioavailability Enhancement	Key Findings
					reduced drug crystallinity [3]
<b>Coated Solid Lipid Nanobioparticles (c-SLN)</b> [4] [5]	Glycerol Monostearate, Soya Lecithin, Eudragit L100, Rutin	2.5 mg ISR : 2.5 mg Rutin	High entrapment efficiency (97.85%) & sustained release over 40h	3.2 to 4.7-fold increase vs. conventional suspension	Rutin acts as a bioenhancer; formulation shows potential for dose reduction [4]
<b>Nanosuspension</b> [6]	HPMC	1:1	Significant increase in dissolution rate	Information not specified	Prepared by sonoprecipitation; synergy of particle size reduction and crystallinity decrease [6]

## Detailed Experimental Protocols

Here are the methodologies for the key nanonization techniques presented in the search results.

### Solid Dispersion via Solvent Evaporation and Fusion [1]

This protocol can produce solid dispersions with high solubility enhancement.

- **Objective:** To prepare and optimize solid dispersions of **Isradipine** using solvent evaporation and fusion methods to enhance solubility.
- **Materials:** **Isradipine**, carriers (e.g., Poloxamer 407, PEG 4000, PEG 6000, Urea), organic solvents (as applicable).
- **Method Steps:**
  - **Solvent Evaporation:** Dissolve the drug and carrier in a common volatile organic solvent. Evaporate the solvent under vacuum using a rotary evaporator until a dry solid is obtained. Scrape the solid, crush, and sieve.
  - **Fusion Method:** Melt the carrier at a controlled temperature above its melting point. Disperse the drug into the molten carrier with stirring. Cool the mixture rapidly while stirring continuously. Crush and sieve the solidified mass.
- **Evaluation:** The formulations are typically evaluated for percentage yield, drug content, saturation solubility, and *in vitro* dissolution. The optimized formulation is further characterized by DSC, P-XRD, and FTIR.

### Nanoparticles via Antisolvent Precipitation [3]

This method is effective for producing nanoparticles that significantly increase dissolution rate.

- **Objective:** To formulate and optimize **Isradipine** nanoparticles using an antisolvent precipitation method to enhance dissolution rate.
- **Materials:** **Isradipine**, polymers (e.g., Soluplus, Poloxamer 188, PVP-k30, HPMC E5, PVA), solvent (e.g., acetone), antisolvent (water).
- **Method Steps:**
  - Dissolve **Isradipine** and the polymer in an organic solvent (e.g., acetone) to form the solvent phase.
  - Add the solvent phase dropwise into the antisolvent (water) under continuous stirring.
  - Subject the formed suspension to ultrasonication to reduce particle size further.
  - Evaporate the organic solvent under reduced pressure to form a nanosuspension.
  - The nanosuspension can be lyophilized to obtain dry nanoparticles for further use.
- **Evaluation:** Key parameters include particle size, Polydispersity Index (PDI), saturation solubility, and *in vitro* dissolution. The optimized formula is characterized using FTIR, DSC, P-XRD, and SEM.

## Coated Solid Lipid Nanobioparticles (c-SLN) via Homogenization-Ultrasonication [4] [5]

This technique creates a sophisticated delivery system for enhanced bioavailability and sustained release.

- **Objective:** To develop stable, coated solid lipid nanobioparticles for oral delivery of **Isradipine** using a bioenhancer (Rutin).
- **Materials:** **Isradipine**, Rutin, lipids (Glycerol Monostearate), surfactants (Soya Lecithin, Polysorbate 80), polymer (Eudragit L100).
- **Method Steps:**
  - Melt the lipid and surfactant (e.g., GMS:soya lecithin) at 65–70°C.
  - Dissolve **Isradipine** and Rutin in a chloroform:methanol mixture and add it to the molten lipid. Remove the organic solvent by rotary evaporation to form a uniform drug-lipid melt.
  - Add an aqueous solution of co-surfactant (Polysorbate 80) to the melt and disperse by high-speed homogenization (e.g., 24,000 rpm for 15 min).
  - Add a methanolic solution of Eudragit L100 to the dispersion.
  - Immediately sonicate the mixture (e.g., at 75% amplitude for 20 min) to form a nano-suspension.
  - Convert the suspension into solid nanoparticles by freeze-drying.
- **Evaluation:** Critical quality attributes are entrapment efficiency (EE%), particle size, zeta potential, *in vitro* drug release profile, and stability studies. FTIR and DSC are used for compatibility and state analysis.

## Frequently Asked Questions (FAQs)

**Q1: Why is nanonization particularly suitable for Isradipine?** **Isradipine** is classified as a BCS Class II drug, meaning it has **low solubility and high permeability** [3] [7]. Its oral bioavailability is low (15%-24%), primarily due to extensive first-pass metabolism and poor aqueous solubility [3] [5]. Nanonization addresses the rate-limiting step of dissolution, thereby enhancing solubility and potentially improving bioavailability.

**Q2: How does the choice of polymer influence the performance of solid dispersions?** The polymer plays a critical role. **Poloxamer 407** has been shown to be highly effective, producing a 16-fold solubility increase in a 5:1 ratio with **Isradipine** [1]. This is attributed to its surfactant properties, which aid in wettability and solubilization. Other polymers like **Soluplus** have also demonstrated significant (10-fold) solubility enhancement in nanoparticle formulations [3].

**Q3: My nanoparticle formulation is aggregating. What could be the cause?** Aggregation can be caused by several factors:

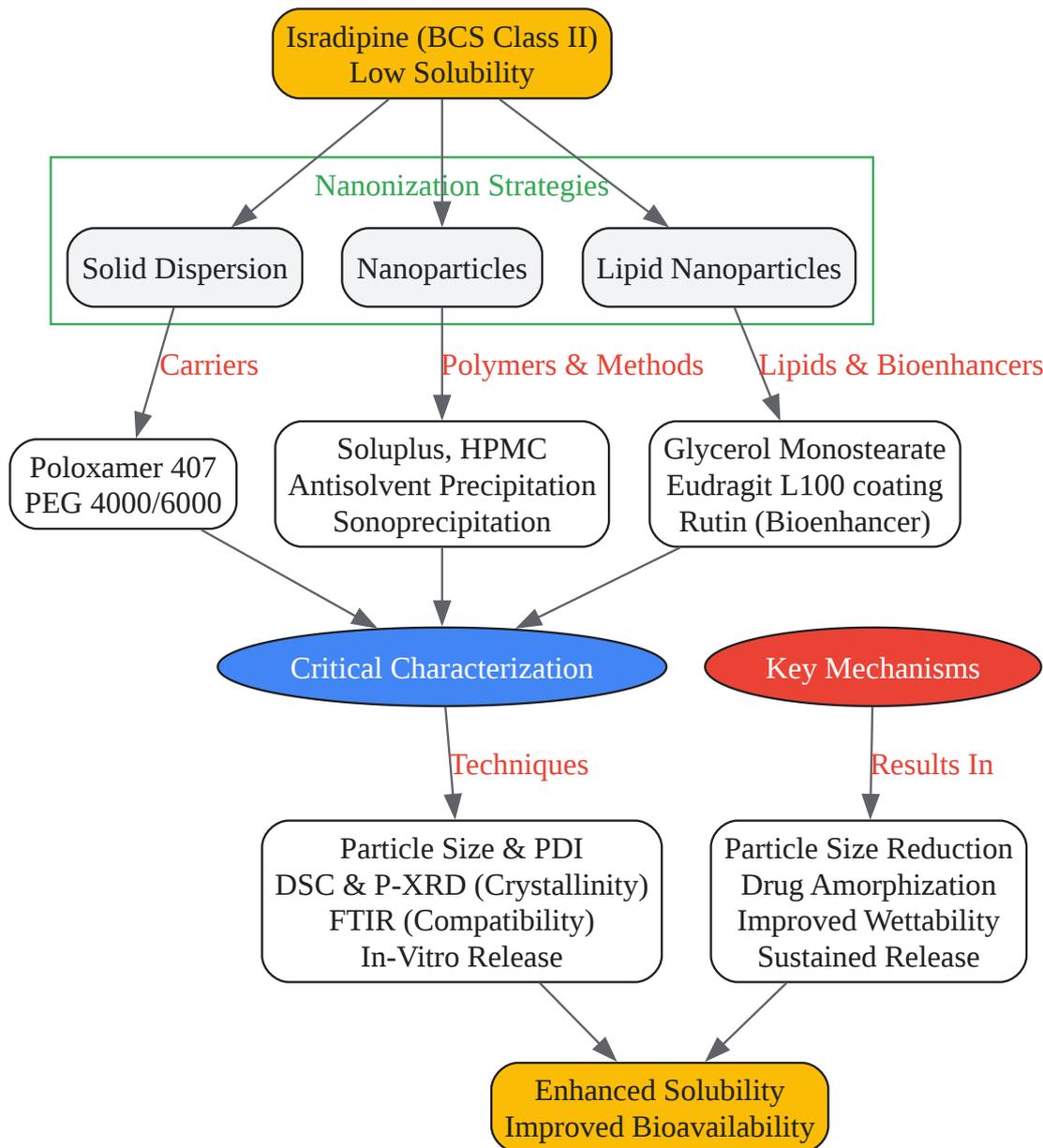
- **Insufficient Stabilizer:** The type and concentration of the polymer/stabilizer (e.g., HPMC, Soluplus) are crucial for providing steric or electrostatic stabilization [3].
- **Inadequate Energy Input:** The amplitude and time of ultrasonication are critical parameters. Insufficient sonication may not provide enough energy to break down aggregates and stabilize the nanosuspension [6] [5].
- **Organic Solvent Residue:** Incomplete removal of the organic solvent from antisolvent precipitation can destabilize the system.

**Q4: What characterization techniques are essential to confirm successful nanonization?** A combination of techniques is required:

- **Particle Size & Zeta Potential:** For confirming nanoscale size and physical stability [3] [5].
- **DSC & P-XRD:** These are critical to confirm the transformation of the drug from a crystalline to an amorphous state, which is a primary mechanism for solubility enhancement [1] [3] [2].
- **FTIR:** To rule out any potential chemical incompatibilities between the drug and excipients [1] [4].
- **SEM/TEM:** For visualizing the surface morphology and size of the nanoparticles [4] [3].

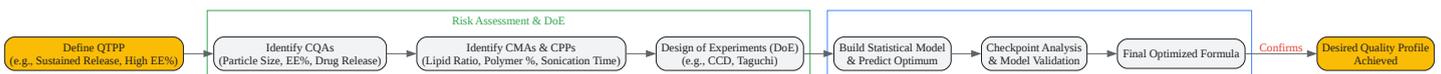
## Experimental Workflow and Formulation Optimization

To help visualize the strategic approach and relationships between different techniques, the following diagram outlines the core pathways for **Isradipine** nanonization.



Click to download full resolution via product page

Furthermore, for complex formulations like coated lipid nanoparticles, a statistical approach to optimization is highly beneficial. The following diagram illustrates a typical Quality by Design (QbD) workflow.



Click to download full resolution via product page

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Formulation and characterization of isradipine solid... [journals.innovareacademics.in]
2. Physical properties and in vivo bioavailability in human ... [sciencedirect.com]
3. Formulation and Characterization of Isradipine for... Nanoparticle [bijps.uobaghdad.edu.iq]
4. Development and evaluation of isradipine via rutin-loaded ... [pmc.ncbi.nlm.nih.gov]
5. Nano-colloidal carrier via polymeric coating for oral delivery of ... [pmc.ncbi.nlm.nih.gov]
6. Amorphous isradipine nanosuspension by the sonoprecipitation... [bohrium.com]
7. Advances in Nanotechnology for Enhancing the Solubility and ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Nanonization Techniques for Isradipine: A Performance Comparison]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b531002#overcoming-isradipine-low-solubility-through-nanonization>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)